2-chloro-6-(2-methyl-1H-imidazol-1-yl)pyrazine
Overview
Description
2-chloro-6-(2-methyl-1H-imidazol-1-yl)pyrazine is a heterocyclic compound that features both pyrazine and imidazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chlorine and methyl groups in its structure adds to its chemical reactivity and potential utility in synthetic chemistry.
Mechanism of Action
Target of Action
This compound belongs to the class of imidazoles, which are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical processes, including signal transduction, DNA synthesis, and cellular metabolism .
Pharmacokinetics
Imidazole derivatives are generally known for their good bioavailability and metabolic stability .
Result of Action
Imidazole derivatives are known to exert a variety of biological effects, depending on their specific targets and mode of action .
Action Environment
The action of 2-chloro-6-(2-methyl-1H-imidazol-1-yl)pyrazine can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-(2-methyl-1H-imidazol-1-yl)pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyrazine with 2-methylimidazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions, where the chlorine is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the imidazole ring.
Coupling Reactions: It can also undergo coupling reactions, forming larger, more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted pyrazines.
Oxidation Products: Oxidized derivatives of the imidazole ring.
Reduction Products: Reduced forms of the pyrazine or imidazole rings.
Scientific Research Applications
2-chloro-6-(2-methyl-1H-imidazol-1-yl)pyrazine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of novel materials, including organic semiconductors and light-emitting diodes.
Biological Studies: It is used in various biological assays to study enzyme interactions and cellular pathways.
Comparison with Similar Compounds
2-chloro-6-(1H-imidazol-1-yl)pyrazine: Lacks the methyl group, which can affect its reactivity and binding properties.
2-chloro-6-(2-methyl-1H-imidazol-1-yl)pyridine: Similar structure but with a pyridine ring instead of pyrazine, leading to different chemical properties.
Uniqueness: 2-chloro-6-(2-methyl-1H-imidazol-1-yl)pyrazine is unique due to the combination of its pyrazine and imidazole rings, along with the specific positioning of the chlorine and methyl groups
Properties
IUPAC Name |
2-chloro-6-(2-methylimidazol-1-yl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-6-11-2-3-13(6)8-5-10-4-7(9)12-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNNSTPPZCFKNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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